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Compound of Interest

Compound Name: Pentyl propyl ether

Cat. No.: B098462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

pentyl propyl ether (also known as 1-propoxypentane). The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for acquiring these spectra. This information is critical for the

identification, characterization, and quality control of this compound in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of

a molecule.

¹H NMR Data (Predicted)
Due to the limited availability of experimentally derived high-resolution ¹H NMR data with

assigned coupling constants in publicly accessible databases, the following data has been

predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Pentyl Propyl Ether
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-1 0.92 Triplet 7.4

H-2 1.34 Sextet 7.4

H-3 1.57 Quintet 7.2

H-4 3.38 Triplet 6.7

H-5 1.60 Sextet 7.4

H-6 0.94 Triplet 7.4

H-7 3.38 Triplet 6.7

Note: The numbering of the protons corresponds to the IUPAC nomenclature for 1-

propoxypentane, starting from the methyl group of the pentyl chain.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Chemical Shifts for Pentyl Propyl Ether

Carbon Atom Chemical Shift (ppm)

C-1 14.1

C-2 22.6

C-3 28.5

C-4 71.6

C-5 22.9

C-6 10.6

C-7 73.1
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Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for 1-

propoxypentane, starting from the methyl group of the pentyl chain.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For ethers, the most characteristic absorption is the C-O-C

stretching vibration.

Table 3: Characteristic IR Absorption Peaks for Pentyl Propyl Ether

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (alkane)

1115 Strong C-O-C stretching (ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The mass spectrum for

pentyl propyl ether was obtained from the NIST WebBook.[1]

Table 4: Key Mass Spectrometry Data for Pentyl Propyl Ether (Electron Ionization)

m/z Relative Intensity (%) Possible Fragment

130 5 [M]⁺ (Molecular Ion)

87 100 [M - C₃H₇]⁺

71 60 [C₅H₁₁]⁺

59 40 [C₃H₇O]⁺

43 95 [C₃H₇]⁺
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy
4.1.1. ¹H and ¹³C NMR Sample Preparation

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of pentyl propyl
ether in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For a

¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a

pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0 ppm).

4.1.2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon. A wider spectral width (e.g., 250 ppm) is

required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay may be necessary.

Infrared (IR) Spectroscopy
4.2.1. Sample Preparation (Neat Liquid)

Cell Preparation: Use clean and dry salt plates (e.g., NaCl or KBr).
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Sample Application: Place a small drop of neat pentyl propyl ether onto the center of one

salt plate.

Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.

4.2.2. IR Data Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared salt plate assembly in the spectrometer's sample

holder and acquire the spectrum. Typically, spectra are recorded in the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
4.3.1. Sample Introduction

Method: For a volatile liquid like pentyl propyl ether, direct injection via a heated probe or

introduction through a gas chromatograph (GC-MS) is suitable.

Vaporization: The sample is vaporized in the ion source of the mass spectrometer.

4.3.2. Mass Spectrometry Data Acquisition (Electron Ionization)

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Visualization of Spectroscopic Workflow
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The following diagram illustrates a logical workflow for the spectroscopic analysis of an

unknown compound, such as pentyl propyl ether.
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Logical workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Pentane, 1-propoxy- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Data for Pentyl Propyl Ether: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098462#spectroscopic-data-for-pentyl-propyl-ether-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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